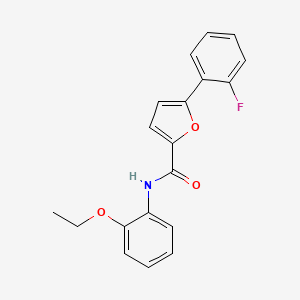

N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide

Description

N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 2-fluorophenyl substituent at the 5-position of the furan ring. This compound has garnered attention in antiviral research, as molecular docking studies identified it as a candidate inhibitor of viral targets, such as monkeypox DNA polymerase .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-23-17-10-6-5-9-15(17)21-19(22)18-12-11-16(24-18)13-7-3-4-8-14(13)20/h3-12H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROQJWKORSARGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the furan ring or the ethoxyphenyl group is oxidized to form corresponding oxides.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring or ethoxyphenyl group.

Reduction: Amines or alcohols derived from the carboxamide group.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves several key steps:

-

Formation of the Furan Ring:

- Cyclization of appropriate precursors under acidic or basic conditions.

-

Introduction of the Ethoxyphenyl Group:

- Achieved via a Friedel-Crafts acylation reaction with an ethoxybenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst.

-

Introduction of the Fluorophenyl Group:

- Conducted through nucleophilic aromatic substitution using a fluorobenzene derivative.

-

Formation of the Carboxamide Group:

- Reacting the furan derivative with an amine in the presence of a coupling agent such as carbodiimide.

Industrial Production:

In industrial settings, similar synthetic routes are employed but optimized for larger scales, focusing on maximizing yield and purity through controlled reaction conditions.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its structural features facilitate the creation of more complex molecules, making it essential for developing new chemical entities with diverse functionalities .

Biology

In biological research, this compound is utilized as a probe to investigate interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind selectively to specific targets allows researchers to study various biological processes and mechanisms .

Medicine

The unique structural attributes of this compound position it as a promising candidate for drug development. Its potential therapeutic applications include:

- Antiviral Activity: Preliminary studies indicate that derivatives may exhibit antiviral properties, particularly against viruses like Chikungunya .

- Antiparasitic Effects: Research has shown that certain analogs can significantly reduce parasitic load in models infected with Toxoplasma gondii, enhancing survival rates in treated subjects .

Case Studies

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Furan-2-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below, we compare the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key Compounds for Comparison :

5-Nitro-N-phenylfuran-2-carboxamide (2A)

- Substituents: Phenyl (amide), 5-nitro (furan).

- Activity: Diuretic via urea transport inhibition.

- Properties: Melting point 178–180°C; nitro group enhances electron-withdrawing effects.

5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide (CID 945038) Substituents: 4-ethoxyphenyl (amide), 2-chlorophenyl (furan). Structural Note: Chlorine at the furan’s 5-position increases lipophilicity compared to fluorine.

N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide Substituents: 2-ethoxyphenyl (amide), 4-fluorophenoxymethyl (furan).

- Substituents: 4-fluorophenyl (amide), furan-2-carboxamide core.

- Activity: Opioid receptor agonist (controlled substance).

- Relevance: Highlights structural similarity to illicit fentanyl analogs but differs in pharmacological target.

Comparative Analysis :

Physicochemical Properties

Melting Points :

- Nitro-substituted analogs (e.g., 2A, 2H–2L) exhibit higher melting points (178–268°C) due to nitro group polarity and crystallinity . The target compound’s melting point is unreported but likely lower due to less polar substituents.

- Ortho-substituted ethoxyphenyl groups (target compound) may reduce crystallinity compared to para-substituted analogs (CID 945038) .

- Lipophilicity: Fluorine (target) vs. chlorine (CID 945038): Fluorine’s smaller size and higher electronegativity may enhance membrane permeability compared to bulkier chlorine. Phenoxymethyl group (compound in ) increases hydrophobicity relative to phenyl substituents.

Biological Activity

N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound belongs to the class of furan carboxamides, characterized by the presence of an ethoxyphenyl group and a fluorophenyl group attached to a furan ring connected to a carboxamide moiety. The synthesis typically involves several steps, including cyclization to form the furan ring and subsequent introduction of the ethoxyphenyl and fluorophenyl groups through Friedel-Crafts acylation and nucleophilic aromatic substitution reactions, respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, the compound may act as an inhibitor or activator depending on the target it interacts with.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in inhibiting viral replication. For example, analogs of similar structures have demonstrated effective inhibition against viruses such as chikungunya virus (CHIKV), with IC50 values in the low nanomolar range (e.g., IC50 = 60 nM for certain inhibitors) indicating potent antiviral activity . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against viral targets.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various assays. For instance, it may interact with cytochrome P450 enzymes or other critical metabolic enzymes, which could lead to alterations in drug metabolism and bioavailability . In vitro studies have shown that related compounds exhibit significant inhibitory effects on key enzymes involved in metabolic pathways.

Case Studies and Research Findings

- ToxCast Chemical Profiling : A comprehensive analysis involving 976 chemicals revealed that compounds similar to this compound exhibited diverse biological activities across various assays. The findings underscored the importance of structural diversity in influencing biological interactions and potential toxicities .

- Molecular Docking Studies : Molecular docking experiments have been utilized to predict the binding affinities of this compound with various biological macromolecules. These studies suggest that the compound can effectively bind to target proteins, thereby influencing their functional states .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via amide coupling between a furan-2-carboxylic acid derivative and a substituted aniline. Key steps include:

- Intermediate preparation : Substituents on the furan ring (e.g., 2-fluorophenyl) are introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

- Amide bond formation : Coupling reagents like EDCI/HOBt or DMAP-mediated reactions are used to link the furan-carboxylic acid intermediate with the 2-ethoxyaniline moiety .

- Purification : Column chromatography and recrystallization ensure >95% purity, validated by HPLC and NMR .

Q. How is structural confirmation achieved for this compound post-synthesis?

- Methodological Answer : Structural integrity is confirmed using:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., ethoxy and fluorophenyl groups). For example, aromatic protons appear at δ 6.8–7.5 ppm, and ethoxy protons at δ 1.4–1.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] calculated for C₁₉H₁₇F₂NO₃: 361.1188) .

- X-ray crystallography (if applicable): Resolves stereoelectronic effects, as seen in related pyrimidine derivatives .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Preliminary screenings suggest:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans in analogs with similar substituents .

- Antiviral potential : Docking studies indicate inhibition of viral polymerases (e.g., monkeypox DNA polymerase) via hydrophobic interactions with fluorophenyl groups .

- Kinase inhibition : Derivatives show IC₅₀ values <1 µM against CHIKV P2 cysteine protease, attributed to covalent binding via β-amidomethyl vinyl sulfone motifs .

Q. Which analytical techniques are critical for purity assessment?

- Methodological Answer : Purity (>95%) is validated using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

- Melting point analysis : Consistency with literature values (e.g., 160–165°C for analogs) .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line sensitivity, compound solubility). Strategies include:

Q. What computational strategies guide the optimization of binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Challenges include:

- Steric effects : Bulky substituents (e.g., trifluoromethyl) reduce enzymatic access, lowering activity despite favorable electronic profiles .

- Metabolic stability : Fluorophenyl groups improve resistance to CYP450 oxidation compared to chlorophenyl analogs .

- Data normalization : Activity must be benchmarked against positive controls (e.g., acyclovir for antivirals) to minimize inter-lab variability .

Q. How do electron-withdrawing groups (e.g., fluorine) influence reactivity and bioactivity?

- Methodological Answer : Fluorine’s impact is twofold:

- Synthetic reactivity : Enhances electrophilicity of aryl rings, facilitating nucleophilic aromatic substitution (e.g., with morpholine in kinase inhibitors) .

- Bioactivity :

- Increases metabolic stability by blocking hydroxylation sites .

- Enhances target binding via C-F⋯H-N hydrogen bonds (e.g., in pyrimidine derivatives targeting bacterial DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.